molecular formula C18H18ClN3O6S B2839735 2-(Morpholin-4-yl)-2-oxo-1-phenylethyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate CAS No. 949344-81-4

2-(Morpholin-4-yl)-2-oxo-1-phenylethyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate

Cat. No.: B2839735
CAS No.: 949344-81-4
M. Wt: 439.87
InChI Key: UWRQOIVBGOJEGZ-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)-2-oxo-1-phenylethyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate is a complex organic compound that features a combination of morpholine, phenyl, pyrimidine, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)-2-oxo-1-phenylethyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Morpholine Derivative: Starting with morpholine, the compound is reacted with an appropriate acylating agent to introduce the oxo-phenylethyl group.

    Pyrimidine Ring Formation: The pyrimidine ring is synthesized separately, often starting from a chlorinated pyrimidine precursor.

    Coupling Reactions: The final step involves coupling the morpholine derivative with the sulfonylated pyrimidine under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine or phenyl groups.

    Reduction: Reduction reactions could target the oxo group or the pyrimidine ring.

    Substitution: The chloro and sulfonyl groups on the pyrimidine ring are likely sites for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholin-4-yl)-2-oxo-1-phenylethyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate: Similar compounds might include other morpholine derivatives, pyrimidine-based compounds, or sulfonyl-containing molecules.

Uniqueness

This compound’s uniqueness lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, or specificity for certain targets.

Properties

IUPAC Name

(2-morpholin-4-yl-2-oxo-1-phenylethyl) 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O6S/c1-29(25,26)18-20-11-13(19)14(21-18)17(24)28-15(12-5-3-2-4-6-12)16(23)22-7-9-27-10-8-22/h2-6,11,15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRQOIVBGOJEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC(C2=CC=CC=C2)C(=O)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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